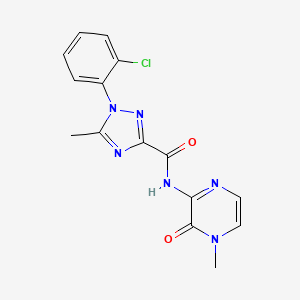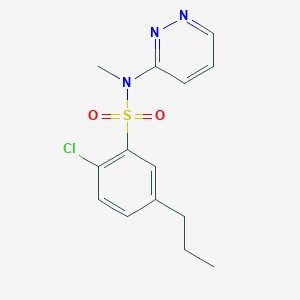
5-Tert-butyl-3-(5-fluoropentyl)-1,3,4-oxadiazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Tert-butyl-3-(5-fluoropentyl)-1,3,4-oxadiazol-2-one is a synthetic organic compound belonging to the oxadiazole family. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-3-(5-fluoropentyl)-1,3,4-oxadiazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a hydrazide with an appropriate carboxylic acid derivative, followed by cyclization to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The fluoropentyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-3-(5-fluoropentyl)-1,3,4-oxadiazol-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 5-Tert-butyl-3-(5-chloropentyl)-1,3,4-oxadiazol-2-one
- 5-Tert-butyl-3-(5-bromopentyl)-1,3,4-oxadiazol-2-one
- 5-Tert-butyl-3-(5-methylpentyl)-1,3,4-oxadiazol-2-one
Uniqueness
5-Tert-butyl-3-(5-fluoropentyl)-1,3,4-oxadiazol-2-one is unique due to the presence of the fluoropentyl group, which can impart distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
IUPAC Name |
5-tert-butyl-3-(5-fluoropentyl)-1,3,4-oxadiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19FN2O2/c1-11(2,3)9-13-14(10(15)16-9)8-6-4-5-7-12/h4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXTZUMIFORIKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)O1)CCCCCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B6622866.png)


![2-[(2,5-Dimethylphenoxy)methyl]-5-[2-(4-methylpyrazol-1-yl)ethylsulfanyl]-1,3,4-oxadiazole](/img/structure/B6622890.png)

![4-Cyclopropyl-3-[2-(4-methylpyrazol-1-yl)ethylsulfanyl]-5-(thiophen-2-ylmethyl)-1,2,4-triazole](/img/structure/B6622894.png)
![2-[2-(2,2-Difluoroethoxy)ethylsulfanyl]-3-ethylthieno[3,2-d]pyrimidin-4-one](/img/structure/B6622902.png)
![Methyl 2-[2-[[5-(2-fluorophenyl)thiophene-2-carbonyl]amino]phenyl]acetate](/img/structure/B6622910.png)
![2-(2-phenyl-5,7-dihydro-4H-furo[2,3-c]pyridin-6-yl)pyridine-3-carbonitrile](/img/structure/B6622917.png)
![2-[Methyl-[(2-pyrrolidin-1-ylphenyl)methyl]amino]acetic acid](/img/structure/B6622918.png)
![5-[(3-Methyl-1,2-oxazole-5-carbonyl)amino]-1-benzothiophene-2-carboxylic acid](/img/structure/B6622933.png)
![1-(2,5-Dimethoxyphenyl)-5-[2-(4-methylpyrazol-1-yl)ethylsulfanyl]tetrazole](/img/structure/B6622936.png)
![5-[4-[(3,4-difluorophenyl)methyl]piperidin-1-yl]-N-methyl-5-oxopentanamide](/img/structure/B6622946.png)
![4-[[Methyl(3-thiophen-3-ylpropanoyl)amino]methyl]benzoic acid](/img/structure/B6622950.png)
